Acetamide, 2,2-dichloro-N-((5-(methoxymethyl)-2-furanyl)methyl)-N-methyl-
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Overview
Description
Acetamide, 2,2-dichloro-N-((5-(methoxymethyl)-2-furanyl)methyl)-N-methyl- is a complex organic compound with a unique structure that includes a dichloroacetamide core and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2,2-dichloro-N-((5-(methoxymethyl)-2-furanyl)methyl)-N-methyl- typically involves multiple steps, starting with the preparation of the dichloroacetamide core. This can be achieved through the reaction of acetamide with chlorine under controlled conditions. The furan ring is then introduced through a series of reactions involving methoxymethylation and subsequent coupling with the dichloroacetamide core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced chemical reactors and purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2,2-dichloro-N-((5-(methoxymethyl)-2-furanyl)methyl)-N-methyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The dichloroacetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres.
Major Products
Major products formed from these reactions include various substituted amides, furans, and other derivatives that retain the core structure of the original compound.
Scientific Research Applications
Acetamide, 2,2-dichloro-N-((5-(methoxymethyl)-2-furanyl)methyl)-N-methyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, 2,2-dichloro-N-((5-(methoxymethyl)-2-furanyl)methyl)-N-methyl- involves its interaction with specific molecular targets and pathways. The dichloroacetamide group can interact with enzymes and proteins, leading to inhibition or activation of biological processes. The furan ring may also contribute to the compound’s overall activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
Acetamide, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-: Similar in structure but with different substituents.
2,2-Dichloroacetamide: Shares the dichloroacetamide core but lacks the furan ring.
2-Chloro-N,N-dimethylacetamide: Another related compound with different substituents.
Uniqueness
What sets Acetamide, 2,2-dichloro-N-((5-(methoxymethyl)-2-furanyl)methyl)-N-methyl- apart is its unique combination of a dichloroacetamide core and a furan ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
75228-91-0 |
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Molecular Formula |
C10H13Cl2NO3 |
Molecular Weight |
266.12 g/mol |
IUPAC Name |
2,2-dichloro-N-[[5-(methoxymethyl)furan-2-yl]methyl]-N-methylacetamide |
InChI |
InChI=1S/C10H13Cl2NO3/c1-13(10(14)9(11)12)5-7-3-4-8(16-7)6-15-2/h3-4,9H,5-6H2,1-2H3 |
InChI Key |
SXLQNROISUBZPO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(O1)COC)C(=O)C(Cl)Cl |
Origin of Product |
United States |
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